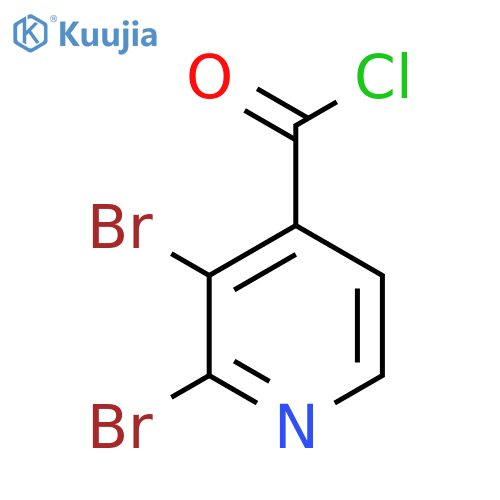Cas no 1806347-78-3 (2,3-Dibromopyridine-4-carbonyl chloride)

1806347-78-3 structure
商品名:2,3-Dibromopyridine-4-carbonyl chloride
CAS番号:1806347-78-3
MF:C6H2Br2ClNO
メガワット:299.347178936005
CID:4904855
2,3-Dibromopyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,3-Dibromopyridine-4-carbonyl chloride
-
- インチ: 1S/C6H2Br2ClNO/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H
- InChIKey: IYURSQGWTRYFLS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC=CC=1C(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 167
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.1
2,3-Dibromopyridine-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007196-250mg |
2,3-Dibromopyridine-4-carbonyl chloride |
1806347-78-3 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029007196-1g |
2,3-Dibromopyridine-4-carbonyl chloride |
1806347-78-3 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
| Alichem | A029007196-500mg |
2,3-Dibromopyridine-4-carbonyl chloride |
1806347-78-3 | 95% | 500mg |
$1,651.30 | 2022-03-31 |
2,3-Dibromopyridine-4-carbonyl chloride 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1806347-78-3 (2,3-Dibromopyridine-4-carbonyl chloride) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
